molecular formula C18H24N6O2 B3006842 1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396810-06-2

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B3006842
CAS No.: 1396810-06-2
M. Wt: 356.43
InChI Key: BONIWESYYKSFCL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy-methylphenyl group with a piperazinyl-pyrimidinyl urea moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the methoxy-methylphenyl derivative, followed by the introduction of the piperazinyl-pyrimidinyl group. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl or pyrimidinyl moieties, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can be compared with other similar compounds, such as:

    1-(2-Methoxy-5-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine: This compound shares a similar methoxy-methylphenyl group but differs in its overall structure and functional groups.

    2-[(2-Methoxy-5-methylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one: Another related compound with a similar core structure but different functional groups and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-13-4-5-16(26-3)15(10-13)22-18(25)21-14-11-19-17(20-12-14)24-8-6-23(2)7-9-24/h4-5,10-12H,6-9H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIWESYYKSFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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